molecular formula C8H9NO4S B1295684 3-[(Methylamino)sulphonyl]benzoic acid CAS No. 35623-11-1

3-[(Methylamino)sulphonyl]benzoic acid

Cat. No.: B1295684
CAS No.: 35623-11-1
M. Wt: 215.23 g/mol
InChI Key: UTZKLODUDPSLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Methylamino)sulphonyl]benzoic acid is an organic compound with the molecular formula C8H9NO4S. It is a derivative of benzoic acid, where a methylsulfamoyl group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Methylamino)sulphonyl]benzoic acid typically involves the nitration of benzoic acid, followed by reduction and sulfonation reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions: 3-[(Methylamino)sulphonyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-[(Methylamino)sulphonyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of 3-[(Methylamino)sulphonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group in the compound is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the benzoic acid and sulfonamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-(methylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-9-14(12,13)7-4-2-3-6(5-7)8(10)11/h2-5,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZKLODUDPSLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291307
Record name 3-methylsulfamoyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35623-11-1
Record name 35623-11-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methylsulfamoyl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylsulfamoyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure of Example 50A using 3-(chlorosulfonyl)benzoic acid (Aldrich) and methylamine (Aldrich). 1H NMR (300 MHz, CD3OD) δ 2.54 (s, 3 H), 7.70 (t, J=7.8 Hz, 1 H), 8.02-8.07 (m, 1 H), 8.23-8.28 (m, 1 H), 8.45 (t, J=1.9 Hz, 1 H) ppm; MS (DCI/NH3) m/z 233 (M+NH4)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Methylamino)sulphonyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(Methylamino)sulphonyl]benzoic acid
Reactant of Route 3
Reactant of Route 3
3-[(Methylamino)sulphonyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
3-[(Methylamino)sulphonyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
3-[(Methylamino)sulphonyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-[(Methylamino)sulphonyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.